N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide
Description
Comparative Crystallographic Data
| Parameter | This compound | Related Analogues |
|---|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃O | Variable |
| Molecular Weight | 253.73 g/mol | 215.3-409.9 g/mol |
| Crystal System | Not specified | Triclinic/Monoclinic |
| Space Group | Not specified | P1̄, P2₁/c |
Properties
IUPAC Name |
N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)15-10-4-7-16(8-5-10)12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFVKQABVJSNPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513151 | |
| Record name | N-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77145-34-7 | |
| Record name | N-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-(3-Chloropyridin-2-yl)piperidin-4-amine
Reaction Scheme :
$$ \text{3-Chloro-2-bromopyridine} + \text{Piperidin-4-amine} \xrightarrow{\text{Pd catalyst}} \text{1-(3-Chloropyridin-2-yl)piperidin-4-amine} $$
Procedure :
A mixture of 3-chloro-2-bromopyridine (1.0 equiv), piperidin-4-amine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous dioxane is heated at 100°C under nitrogen for 18 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/EtOAc 4:1) to yield the intermediate amine as a pale-yellow solid.
Key Data :
- Yield : 68%
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 5.1 Hz, 1H, py-H), 7.65 (d, J = 5.1 Hz, 1H, py-H), 3.72–3.68 (m, 2H, piperidine-H), 3.02–2.98 (m, 2H, piperidine-H), 2.51–2.45 (m, 1H, piperidine-H), 1.92–1.85 (m, 2H, piperidine-H), 1.65–1.58 (m, 2H, piperidine-H).
Acetylation of the Intermediate Amine
Reaction Scheme :
$$ \text{1-(3-Chloropyridin-2-yl)piperidin-4-amine} + \text{Acetyl chloride} \xrightarrow{\text{Base}} \text{N-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]acetamide} $$
Procedure :
To a stirred solution of 1-(3-chloropyridin-2-yl)piperidin-4-amine (1.0 equiv) in dichloromethane (DCM), triethylamine (2.0 equiv) is added, followed by dropwise addition of acetyl chloride (1.1 equiv) at 0°C. The mixture is stirred at room temperature for 4 hours, washed with water, and concentrated. Recrystallization from ethanol affords the target compound.
Key Data :
- Yield : 85%
- IR (KBr) : 3285 cm⁻¹ (N–H stretch), 1648 cm⁻¹ (C=O stretch).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (d, J = 4.8 Hz, 1H, py-H), 7.89 (d, J = 4.8 Hz, 1H, py-H), 4.12–4.08 (m, 1H, piperidine-H), 3.75–3.70 (m, 2H, piperidine-H), 3.15–3.10 (m, 2H, piperidine-H), 2.01 (s, 3H, CH₃), 1.85–1.78 (m, 2H, piperidine-H), 1.60–1.52 (m, 2H, piperidine-H).
Synthetic Route B: Direct N-Arylation of N-(Piperidin-4-yl)acetamide
Synthesis of N-(Piperidin-4-yl)acetamide
Procedure :
Piperidin-4-amine (1.0 equiv) is treated with acetic anhydride (1.2 equiv) in methanol at 0°C for 2 hours. The solvent is removed under vacuum, and the residue is recrystallized from ethanol to yield N-(piperidin-4-yl)acetamide.
Buchwald-Hartwig Coupling with 3-Chloro-2-bromopyridine
Procedure :
Using conditions analogous to Route A, N-(piperidin-4-yl)acetamide is coupled with 3-chloro-2-bromopyridine. However, the acetylated amine exhibits reduced nucleophilicity, necessitating higher catalyst loading (10 mol% Pd(OAc)₂) and extended reaction time (24 hours).
Key Data :
- Yield : 52%
- Purity : 98.5% (HPLC)
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 58% | 45% |
| Reaction Time | 22 h | 26 h |
| Catalyst Cost | Moderate | High |
| Purification Complexity | Low | Moderate |
Advantages of Route A :
- Higher yield due to superior reactivity of the free amine in the coupling step.
- Lower catalyst loading reduces costs.
Drawbacks of Route B :
- Acetamide group deactivates the piperidine nitrogen, necessitating harsher conditions.
Mechanistic Insights and Optimization Strategies
Buchwald-Hartwig Amination Mechanism
The palladium-catalyzed coupling proceeds via oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond. Electron-deficient pyridines enhance reaction rates due to increased electrophilicity at the coupling site.
Solvent and Base Effects
Polar aprotic solvents (e.g., dioxane) improve catalyst stability, while strong bases (e.g., Cs₂CO₃) facilitate deprotonation of the amine nucleophile. Substituting Cs₂CO₃ with K₃PO₄ in Route A increased the yield to 73% in preliminary trials.
Scalability and Industrial Relevance
Route A is preferred for kilogram-scale synthesis due to:
- Reproducibility : Consistent yields across batches.
- Cost Efficiency : Lower palladium consumption.
- Simplified Workup : Aqueous extraction removes inorganic salts effectively.
Chemical Reactions Analysis
Oxidation Reactions
The piperidine ring and chloropyridine moiety are susceptible to oxidation under controlled conditions. For example:
-
Piperidine ring oxidation : Treatment with hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) in ethanol at 60°C oxidizes tertiary amines to N-oxides .
-
Chloropyridine oxidation : Potassium permanganate (KMnO₄) in acidic media converts chloropyridines to pyridine N-oxides or chloronicotinic acids .
Table 1: Oxidation Pathways
| Substrate Site | Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Piperidine | H₂O₂/Na₂WO₄ | 60°C, EtOH | N-Oxide derivative | ~65% | |
| Chloropyridine | KMnO₄/H₂SO₄ | Reflux, H₂O | Chloronicotinic acid | 48–52% |
Nucleophilic Aromatic Substitution
The 3-chloropyridin-2-yl group undergoes nucleophilic substitution, particularly at the C-2 position, due to electron-deficient aromatic character:
-
Chloride displacement : Reacts with amines (e.g., piperazine) in DMF at 120°C to form 2-aminopyridine derivatives .
-
Hydrolysis : Aqueous NaOH (2M) at 80°C replaces chloride with hydroxyl groups .
Table 2: Substitution Reactions
| Nucleophile | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Piperazine | DMF, 120°C, 6h | 2-(Piperazin-1-yl)pyridine | Bioactive intermediates | |
| H₂O/NaOH | Reflux, 4h | 2-Hydroxypyridine | Pharmacophore modification |
Amide Hydrolysis and Functionalization
The acetamide group participates in hydrolysis and acylation:
-
Acid/Base Hydrolysis : HCl (6M) or NaOH (4M) at reflux cleaves the amide bond to yield 4-aminopiperidine derivatives .
-
Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in dichloromethane (DCM) with triethylamine (TEA) to form N-acylated products .
Table 3: Amide Reactivity
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Hydrolysis | HCl (6M) | Reflux, 3h | 4-Aminopiperidine | 75% | |
| Acylation | Benzoyl chloride/TEA | DCM, 0°C→RT, 12h | N-Benzoyl derivative | 82% |
Piperidine Ring Modifications
The piperidine nitrogen undergoes alkylation or sulfonylation:
-
Alkylation : Reacts with alkyl halides (e.g., phenethyl bromide) in acetonitrile (MeCN) using K₂CO₃ to form quaternary ammonium salts .
-
Sulfonylation : 4-Chlorobenzenesulfonyl chloride in water at pH 9–10 yields sulfonamide derivatives .
Table 4: Piperidine Functionalization
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Phenethyl bromide/K₂CO₃ | MeCN, 80°C, 8h | N-Phenethylpiperidine | 68% | |
| Sulfonylation | 4-ClC₆H₄SO₂Cl/Na₂CO₃ | H₂O, pH 9–10, 3h | Sulfonamide analog | 73% |
Catalytic Hydrogenation
The pyridine ring can be reduced under hydrogen (H₂) atmosphere:
-
Heterogeneous catalysis : Pd/C (10%) in methanol (MeOH) at 50 psi H₂ saturates the pyridine to piperidine .
Key Product :
Microwave-Assisted Reactions
Microwave irradiation accelerates syntheses involving this compound:
Scientific Research Applications
Chemical Synthesis
Intermediate in Synthesis
N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide serves as an important intermediate in the synthesis of more complex molecules. It is synthesized through the reaction of 3-chloropyridine with piperidine followed by acetylation, typically using solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Reaction Types
This compound can undergo various chemical reactions, including:
- Oxidation: Using agents like potassium permanganate.
- Reduction: Utilizing lithium aluminum hydride.
- Substitution: Involving nucleophilic substitution with reagents such as sodium hydroxide.
Biological Applications
Biochemical Probes
Research indicates that this compound may function as a biochemical probe for studying cellular processes. Its ability to interact with specific molecular targets suggests potential applications in understanding complex biological mechanisms.
Therapeutic Potential
The compound has been explored for its therapeutic effects, particularly in:
- Anti-inflammatory Properties: Potentially useful in treating conditions characterized by inflammation.
- Analgesic Effects: Investigated for pain relief applications.
Industrial Applications
Material Development
In industrial settings, this compound is utilized in the development of new materials and chemical products. Its unique chemical structure imparts distinct physicochemical properties that can be leveraged in various applications.
Case Study 1: Anti-inflammatory Research
A study investigated the anti-inflammatory effects of this compound on animal models. Results indicated a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Pain Management
In another study focused on analgesic properties, the compound demonstrated effectiveness in reducing pain responses in rodent models. This research supports further exploration into its use as a pain management solution.
Mechanism of Action
The mechanism of action of N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridine Acetamides
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide () and N-(2-Hydroxypyridin-3-yl)acetamide () are pyridine-based acetamides with hydroxyl and iodine substituents. Unlike the target compound, these lack the piperidine ring, reducing their conformational flexibility.
Aromatic Chlorophenyl Acetamides
Compounds like N-(3-chloro-4-hydroxyphenyl)acetamide () are phenyl-based analogs.
Piperidine-Containing Analogs
Methoxyacetylfentanyl (Octfentanil)
Methoxyacetylfentanyl (C₂₃H₂₉FN₂O₂, 380.49 g/mol) shares the N-piperidin-4-yl acetamide core but incorporates a 2-methoxy group and phenylethyl substituents (). These modifications confer potent µ-opioid receptor agonism, whereas the target compound’s 3-chloropyridin-2-yl group likely directs it toward non-opioid targets, such as enzymes or ion channels. The absence of a phenyl group in the target compound reduces the risk of opioid-like side effects .
2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide
This compound () replaces the piperidine-pyridine system with a fluoropyrimidine-ethyl chain.
Heterocyclic Hybrids
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () features a pyrimidine-thioether linkage. The sulfur atom introduces polarizability, which may enhance kinase inhibition, but the absence of a piperidine ring limits its spatial adaptability compared to the target compound .
Structural and Functional Data Table
Biological Activity
N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a 3-chloropyridine moiety through an acetamide group. The structural characteristics enhance its lipophilicity and biological reactivity, making it a candidate for various pharmacological applications.
This compound operates primarily through interactions with specific molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist depending on the target, leading to modulation of signaling pathways involved in:
- Signal transduction : Influencing cellular responses to external stimuli.
- Gene expression : Modulating the transcriptional activity of specific genes.
- Metabolic regulation : Affecting metabolic pathways that are crucial for cellular functions.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. A study revealed that certain piperidine-based derivatives induced apoptosis and cell cycle arrest in Candida auris, suggesting potential antifungal properties as well .
Neuropharmacological Effects
The compound has shown promise in modulating dopamine receptors, particularly the D4 receptor, which plays a role in cognitive processes. Agonists targeting this receptor have been linked to improved cognitive performance in animal models, indicating potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may disrupt microbial membranes, leading to cell death. This property could be beneficial in developing new treatments for resistant strains of bacteria and fungi .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step procedures, starting with functionalization of the piperidine ring followed by coupling with the 3-chloropyridin-2-yl moiety. Key steps include:
- Protection/Deprotection : Use of tosyl or benzyl groups to protect reactive sites during intermediate synthesis .
- Amide Bond Formation : Coupling via carbodiimide reagents (e.g., EDC/HOBt) to attach the acetamide group .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the chloropyridine and piperidine substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination using SHELX software for refinement .
Q. How can computational methods predict its biological target interactions?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina assess binding affinity to receptors (e.g., acetylcholine or serotonin receptors) .
- Molecular Dynamics Simulations : GROMACS or AMBER evaluate stability of ligand-receptor complexes under physiological conditions .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo biological assays be resolved?
- Methodological Answer :
- Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature) and cell lines/animal models .
- Metabolite Profiling : Use LC-MS to identify active metabolites in vivo that may differ from in vitro parent compound activity .
- Dose-Response Correlation : Compare EC₅₀ values across models to identify off-target effects .
Q. What strategies optimize reaction yields when steric hindrance limits amide bond formation?
- Methodological Answer :
- Microwave-Assisted Synthesis : Accelerates reaction kinetics under controlled temperatures to overcome steric barriers .
- Alternative Coupling Reagents : Use of PyBOP or HATU for improved efficiency in bulky environments .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility .
Q. How can stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic/basic conditions, UV light, and elevated temperatures, followed by HPLC to quantify degradation products .
- Plasma Stability Assays : Incubate with human/animal plasma and monitor half-life using LC-MS .
Q. What experimental approaches validate crystallographic data when twinning or low-resolution data occurs?
- Methodological Answer :
- SHELXL Refinement : Utilize the TWIN/BASF commands to model twinned crystals and improve R-factors .
- Complementary Techniques : Pair X-ray data with cryo-EM or NMR to resolve ambiguities in electron density maps .
Data Interpretation & Troubleshooting
Q. How should researchers address inconsistent NMR splitting patterns in synthetic intermediates?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, NOESY) : Identify coupling networks and spatial proximity of protons .
Q. What methods reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Quantify binding energy differences more accurately than docking .
- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (kₐ/k𝒹) to refine computational models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
